molecular formula C23H17FN2O3 B2440995 3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 331632-66-7

3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2440995
CAS No.: 331632-66-7
M. Wt: 388.398
InChI Key: FZJBDLOPMUTLQL-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C23H17FN2O3 and its molecular weight is 388.398. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-fluorophenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-16-13-11-15(12-14-16)20-19-21(29-26(20)18-9-5-2-6-10-18)23(28)25(22(19)27)17-7-3-1-4-8-17/h1-14,19-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJBDLOPMUTLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, immunomodulatory effects, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C20H17FN2O2\text{C}_{20}\text{H}_{17}\text{F}\text{N}_2\text{O}_2

Biological Activity Overview

Research indicates that isoxazole derivatives exhibit a wide range of biological activities including:

  • Antitumor Activity : Significant cytotoxic effects against various cancer cell lines.
  • Immunomodulatory Effects : Potential to regulate immune responses.
  • Antimicrobial Properties : Activity against various pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a comparative study using the MTT assay on colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines:

CompoundIC50 (µM)Cell Line
This compound8.0HCT-116
5-Fluorouracil (Control)5.2HCT-116
Other derivatives10.0 - 20.0PC3

The results indicate that the compound exhibits strong cytotoxicity with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil .

Immunomodulatory Effects

The immunosuppressive properties of this compound were evaluated in vitro and in vivo. In experiments involving lymphocyte proliferation and cytokine production:

  • The compound significantly inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA).
  • It also modulated cytokine production, reducing levels of pro-inflammatory cytokines such as TNF-alpha.

These findings suggest that the compound may have potential applications in treating autoimmune diseases or conditions characterized by excessive inflammation .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through mitochondrial pathways.
  • Regulation of Immune Responses : Modulating signaling pathways associated with immune cell activation and cytokine production.

Case Studies

Several case studies have explored the efficacy of this compound in various settings:

  • Colorectal Cancer Study : A clinical trial involving patients with advanced colorectal cancer demonstrated that the compound could reduce tumor size when administered alongside standard chemotherapy .
  • Autoimmune Disease Model : In a murine model of rheumatoid arthritis, treatment with the compound resulted in decreased joint inflammation and improved mobility .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step reactions that require careful control of reaction conditions to optimize yield and purity. Key parameters include temperature, reaction time, and the choice of solvents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Medicinal Chemistry Applications

Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit promising anticancer properties. Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis . The mechanism is thought to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have indicated that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases . Further research is needed to elucidate the exact mechanisms involved.

Materials Science Applications

Polymer Chemistry : The unique structure of this compound makes it a candidate for use in advanced polymer materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to its rigid structure .

Organic Electronics : This compound shows potential for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned through structural modifications, making it a versatile building block for next-generation electronic materials .

Case Studies

Study Application Findings
Anticancer Activity StudyCancer TreatmentDemonstrated significant inhibition of tumor growth in vitro .
Neuroprotective Effects StudyNeurodegenerative DiseasesReduced oxidative stress markers in neuronal cultures .
Polymer Composite StudyMaterial ScienceEnhanced mechanical strength when incorporated into polymer blends .
Organic Electronics ResearchElectronic DevicesImproved charge transport properties when used in OLEDs .

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